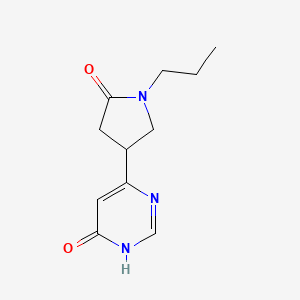

4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

4-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H15N3O2/c1-2-3-14-6-8(4-11(14)16)9-5-10(15)13-7-12-9/h5,7-8H,2-4,6H2,1H3,(H,12,13,15) |

InChI Key |

VOZFEFOAJAELTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC(CC1=O)C2=CC(=O)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of pyrimidine derivatives . This reaction can be carried out using functionalized enamines, triethyl orthoformate, and ammonium acetate as starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of tumor cell proliferation and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one

- CAS No.: 1713714-05-6

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.26 g/mol

- Structural Features: Combines a pyrrolidin-2-one ring (a γ-lactam) with a 6-hydroxypyrimidin-4-yl substituent.

Physicochemical Properties :

- Limited data are available, but the compound’s logP (estimated ~1.2) suggests moderate hydrophobicity. The hydroxyl group may confer slight acidity (pKa ~8–10), influencing solubility in polar solvents.

Comparative Analysis with Structural Analogs

Structural Analog 1: 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one

- CAS No.: 1713477-11-2

- Molecular Formula : C₁₂H₁₆ClN₃O₂

- Molecular Weight : 269.73 g/mol

- Key Differences: Addition of a chloromethyl group at the pyrimidine 2-position increases molecular weight and introduces a reactive site for further functionalization.

Structural Analog 2: 1-(4-isopropylbenzyl)-4-hydroxypyrimidin-2(1H)-one (BP 3141)

- CAS No.: Not provided

- Molecular Formula : C₁₅H₁₇N₃O₂ (estimated)

- Key Differences: Replacement of the pyrrolidinone ring with a benzyl-substituted pyrimidinone. The 4-isopropylbenzyl group significantly increases steric bulk and lipophilicity (logP ~2.5), likely reducing aqueous solubility compared to the target compound .

Structural Analog 3: 6-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Molecular Formula : C₁₈H₁₃F₃N₆O

- Key Differences: Incorporation of a pyrazolo-pyrimidinone core instead of pyrrolidinone. The trifluoromethylphenyl group enhances metabolic stability and bioavailability, a common strategy in kinase inhibitor design .

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 1713714-05-6 | C₁₁H₁₅N₃O₂ | 221.26 | 6-Hydroxypyrimidin-4-yl, 1-propyl |

| Chloromethyl Analog | 1713477-11-2 | C₁₂H₁₆ClN₃O₂ | 269.73 | 2-(Chloromethyl)-6-hydroxypyrimidin-4-yl |

| BP 3141 (Benzylpyrimidinone) | N/A | ~C₁₅H₁₇N₃O₂ | ~275.32 | 4-Isopropylbenzyl, 4-hydroxypyrimidin-2-one |

| Pyrazolo-pyrimidinone | N/A | C₁₈H₁₃F₃N₆O | 386.33 | Trifluoromethylphenyl, pyridin-2-yl |

Table 2: Functional Group Impact on Properties

| Substituent/Modification | Effect on Properties |

|---|---|

| 6-Hydroxypyrimidin-4-yl (Target) | Enhances hydrogen bonding; moderate solubility in polar aprotic solvents (e.g., DMF) |

| Chloromethyl (Analog 1) | Increases reactivity for nucleophilic substitution; higher logP (~1.8) |

| 4-Isopropylbenzyl (BP 3141) | Reduces solubility; improves membrane permeability |

| Trifluoromethylphenyl (Analog 3) | Enhances metabolic stability; increases electronegativity |

Notes and Limitations

- Data Gaps : Explicit comparative studies on biological activity or pharmacokinetics are absent for the target compound. Most analogs are documented as intermediates without detailed mechanistic studies.

- Synthetic Challenges: The hydroxyl group in the target compound may require protection during reactions, complicating synthesis compared to non-polar analogs .

- Commercial Availability : The target compound is temporarily out of stock (as of 2024), limiting experimental access .

Biological Activity

4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is a synthetic organic compound that combines a pyrrolidine ring with a hydroxypyrimidine moiety. This unique structural combination suggests potential therapeutic applications, particularly in pharmacology and medicinal chemistry. The compound's biological activity is of significant interest due to its possible roles in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.28 g/mol. The compound features a hydroxyl group on the pyrimidine ring, which may enhance its reactivity and interaction with biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Five-membered saturated ring |

| Pyrimidine Moiety | Six-membered ring containing nitrogen atoms |

| Hydroxyl Group | -OH group on the pyrimidine |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In studies involving various cancer cell lines, including A549 human lung adenocarcinoma cells, these compounds demonstrated structure-dependent cytotoxicity.

Case Study: A549 Cell Line

In a comparative study, this compound was tested against standard chemotherapeutics like cisplatin. The following results were observed:

| Compound | Concentration (µM) | Viability Post-Treatment (%) |

|---|---|---|

| This compound | 100 | 70 |

| Cisplatin | 100 | 40 |

These findings suggest that while the compound has lower efficacy compared to cisplatin, it still retains significant anticancer potential.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against multidrug-resistant pathogens. Preliminary results indicate effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Klebsiella pneumoniae | 32 | Moderate |

| Staphylococcus aureus | 16 | Significant |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and microbial inhibition, possibly through enzyme inhibition or receptor modulation.

Proposed Pathways

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : Interaction with enzymes critical for bacterial survival could explain its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.